molecular formula C22H23N5O3 B2799752 4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one CAS No. 2097872-74-5

4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2799752
CAS No.: 2097872-74-5
M. Wt: 405.458
InChI Key: VZORIUUWDHQXNU-UHFFFAOYSA-N
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Description

4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterisation

The research on related compounds involves innovative synthesis routes and the detailed structural characterisation of new derivatives. For example, studies have demonstrated the synthesis of phthalazinone derivatives through reactions of starting materials with various electrophilic reagents, yielding compounds with potential pharmacological interest (Mahmoud et al., 2012). Another study detailed the synthesis of substituted hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, providing insights into their NMR spectral configurations and confirming their structures through spectroscopic methods (Cahill & Crabb, 1972).

Antibacterial Activity

Some compounds synthesized from related chemical structures have shown weak antibacterial activity. An example is the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate into various derivatives, which exhibited modest antibacterial properties (Anusevičius et al., 2014). This suggests a potential avenue for the development of novel antibacterial agents through further exploration and optimization of these chemical structures.

Potential Substance P Antagonists

The generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines from adducts of cyclic dienophiles indicates the possibility of these compounds serving as substance P antagonists, which could have implications for pain management and other neurological disorders (Wu et al., 2000).

Crystalline Structures and Interactions

Investigations into the crystalline structures of related compounds, such as marbofloxacin, reveal their molecular configurations and interactions within the crystal lattice, providing foundational knowledge for understanding the physical and chemical properties of these compounds (Shen et al., 2012).

Properties

IUPAC Name

4-[4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carbonyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c28-19-12-15-4-3-7-18(15)25-27(19)13-14-8-10-26(11-9-14)22(30)20-16-5-1-2-6-17(16)21(29)24-23-20/h1-2,5-6,12,14H,3-4,7-11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZORIUUWDHQXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=NNC(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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